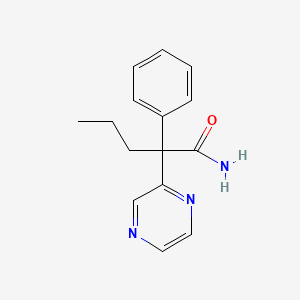

2-Phenyl-2-(pyrazin-2-yl)pentanamide

Description

2-Phenyl-2-(pyrazin-2-yl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with phenyl and pyrazin-2-yl groups at the second carbon position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

CAS No. |

1087-67-8 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.321 |

IUPAC Name |

2-phenyl-2-pyrazin-2-ylpentanamide |

InChI |

InChI=1S/C15H17N3O/c1-2-8-15(14(16)19,12-6-4-3-5-7-12)13-11-17-9-10-18-13/h3-7,9-11H,2,8H2,1H3,(H2,16,19) |

InChI Key |

SRIVTZZFEWOKMN-UHFFFAOYSA-N |

SMILES |

CCCC(C1=CC=CC=C1)(C2=NC=CN=C2)C(=O)N |

Synonyms |

Pyrazineacetamide, .alpha.-phenyl-.alpha.-propyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Vamicamide

Vamicamide (2-phenyl-2-(pyridin-2-yl)pentanamide) differs by replacing pyrazine with pyridine. Vamicamide’s synthesis involves alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile followed by hydrolysis, yielding a diastereomeric mixture resolved via recrystallization . This highlights the importance of heterocycle choice in synthetic feasibility and stereochemical outcomes.

N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide

This compound shares the pyrazine core but substitutes the pentanamide chain with an acetamide group and adds a benzyl group. The shorter acetamide chain may reduce conformational flexibility, while the furan ring introduces additional hydrogen-bonding sites. Such modifications could influence solubility and target selectivity .

Pentanamide Derivatives with Sulfonamide Groups

N4-Valeroylsulfanilamide (25)

A sulfonamide-pentanamide hybrid with a para-aminosulfonylphenyl group. Key properties include a melting point of 208–209°C and IR absorption at 1151 cm⁻¹ (SO₂NH stretch). The sulfonamide group enhances polarity, increasing aqueous solubility compared to 2-phenyl-2-(pyrazin-2-yl)pentanamide .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide (F1)

This derivative incorporates a phthalimide group and sulfamoylphenyl substituent. The phthalimide moiety increases molecular rigidity, while the sulfamoyl group may confer antibacterial activity, as seen in sulfonamide-based antitubercular agents .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

<sup>a</sup> Calculated using ACD/Labs software where applicable. <sup>b</sup> Estimated based on formula C₁₈H₁₉N₃O. <sup>c</sup> Predicted using analogous pyrazine-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.